An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethyl-benzothiazol-2-ylamine
An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethyl-benzothiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethyl-benzothiazol-2-ylamine is a heterocyclic amine containing a benzothiazole core structure, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A comprehensive understanding of its physicochemical properties is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a detailed overview of the core physicochemical characteristics of 4,6-Dimethyl-benzothiazol-2-ylamine, outlines detailed experimental protocols for their determination, and presents a key signaling pathway associated with the biological activity of 2-aminobenzothiazole derivatives.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its solubility, permeability, metabolic stability, and interaction with biological targets.
Chemical Structure and Identity
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IUPAC Name: 4,6-dimethyl-1,3-benzothiazol-2-amine
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Synonyms: 4,6-Dimethyl-2-aminobenzothiazole, 2-Amino-4,6-dimethylbenzothiazole
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CAS Number: 64036-71-1[1]
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Chemical Formula: C₉H₁₀N₂S[1]
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Molecular Weight: 178.26 g/mol [1]
Data Presentation: Summary of Physicochemical Properties
The quantitative physicochemical data for 4,6-Dimethyl-benzothiazol-2-ylamine are summarized in the table below. It is important to note that specific experimental data for this particular isomer is limited in publicly available literature. Therefore, some values are based on closely related isomers or are predicted, and this is indicated where applicable.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂S | - |
| Molecular Weight | 178.26 g/mol | - |
| Melting Point | 185-189 °C (for 5,6-dimethyl isomer) | Experimental (NTP, 1992) |
| Boiling Point | Data not available | - |
| Water Solubility | < 1 mg/mL at 20 °C (for 5,6-dimethyl isomer) | Experimental (NTP, 1992) |
| pKa (predicted) | ~4.5 - 5.5 | Computational Prediction |
| logP (predicted) | ~2.5 - 3.0 | Computational Prediction |
Note: The melting point and water solubility data are for the isomeric compound 2-Amino-5,6-dimethylbenzothiazole and should be considered as an approximation for 4,6-Dimethyl-benzothiazol-2-ylamine.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections detail standard experimental methodologies for the key parameters of 4,6-Dimethyl-benzothiazol-2-ylamine.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting range typically signifies high purity.
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Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
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Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
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Procedure:
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Sample Preparation: A small amount of dry, finely powdered 4,6-Dimethyl-benzothiazol-2-ylamine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
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Solubility Determination
Solubility is a critical property that affects a drug's absorption and bioavailability.
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Principle: A known amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.
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Apparatus: Vials, analytical balance, shaker or agitator, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure (for Aqueous Solubility):
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Sample Preparation: An excess amount of 4,6-Dimethyl-benzothiazol-2-ylamine is added to a vial containing a known volume of purified water (or a relevant buffer solution).
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Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.
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pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid or base in a solution and is crucial for understanding a compound's ionization state at different physiological pH values.
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Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
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Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
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Procedure:
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Solution Preparation: A known concentration of 4,6-Dimethyl-benzothiazol-2-ylamine is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
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LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
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Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium to determine the partition coefficient.
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Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure:
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Phase Preparation: n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.
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Partitioning: A known amount of 4,6-Dimethyl-benzothiazol-2-ylamine is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for partitioning.
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Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Biological Context: Inhibition of the PI3K/AKT Signaling Pathway
Derivatives of 2-aminobenzothiazole have been extensively investigated for their potential as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][3][4][5][6] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[7][8][9]
PI3K/AKT Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway and the point of intervention for 2-aminobenzothiazole derivatives.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
